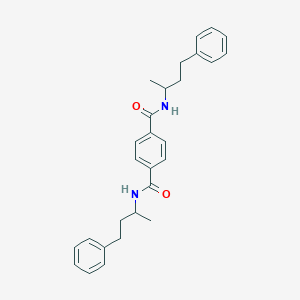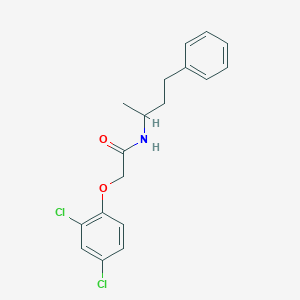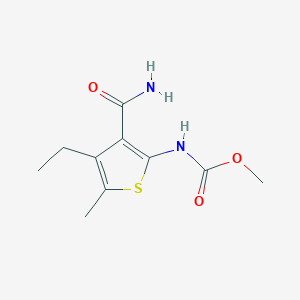![molecular formula C35H22Cl2N4O2S2 B329662 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329662.png)
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups, including chloro, thienyl, and carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
- 2-(5-chloro-2-thienyl)-2-(methylamino)cyclohexanone hydrochloride
Uniqueness
What sets 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C35H22Cl2N4O2S2 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-N-[2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]-4-methylphenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H22Cl2N4O2S2/c1-19-10-11-26(40-34(42)22-17-28(30-12-14-32(36)44-30)38-24-8-4-2-6-20(22)24)27(16-19)41-35(43)23-18-29(31-13-15-33(37)45-31)39-25-9-5-3-7-21(23)25/h2-18H,1H3,(H,40,42)(H,41,43) |
Clé InChI |
LJSDLXKQJCBSRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B329582.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B329583.png)


![Ethyl 5-acetyl-4-methyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B329588.png)

![2-(3,4-dimethylphenyl)-N-[2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329592.png)
![2-phenyl-N-(2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329593.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide](/img/structure/B329594.png)
![N-[4-(diethylamino)phenyl]-2-phenoxybutanamide](/img/structure/B329596.png)
![2-(2,4-Dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B329597.png)
![N-[2-(isobutyrylamino)phenyl]-2-methylpropanamide](/img/structure/B329599.png)


